2-Methylquinoline-4-sulfonamide
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Overview
Description
2-Methylquinoline-4-sulfonamide is a chemical compound that belongs to the quinoline family. Quinoline is a nitrogen-based heterocyclic aromatic compound with a benzene ring fused to a pyridine ring. This compound is known for its diverse applications in medicinal and industrial chemistry due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-4-sulfonamide can be achieved through various methods. One common method involves the reaction of 2-methylquinoline with sulfonamide under specific conditions. For instance, the Friedländer condensation of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalytic amount of PEG-supported sulfonic acid can yield ethyl 2,4-dimethylquinoline-3-carboxylate . This intermediate can then be further reacted with sulfonamide to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvent-free reaction conditions is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and industrial applications .
Scientific Research Applications
2-Methylquinoline-4-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylquinoline-4-sulfonamide involves its interaction with specific molecular targets. For example, sulfonamide derivatives are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Shares the quinoline core structure but lacks the sulfonamide group.
4-Amino-2,3-polymethylene-quinoline: Another quinoline derivative with potential biological activities.
2-Substituted quinoline-4-carboxylic acids: Known for their antiviral activities.
Uniqueness
2-Methylquinoline-4-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H10N2O2S |
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Molecular Weight |
222.27 g/mol |
IUPAC Name |
2-methylquinoline-4-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-6-10(15(11,13)14)8-4-2-3-5-9(8)12-7/h2-6H,1H3,(H2,11,13,14) |
InChI Key |
HPGZVHYLESYJAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)S(=O)(=O)N |
Origin of Product |
United States |
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